3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial applications, including coatings, adhesives, and surface treatments, due to its excellent resistance to solvents and environmental degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a tertiary amine such as triethylamine. The reaction proceeds at room temperature and is typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions, often in the presence of a catalyst.
Major Products
Hydrolysis: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a surface modifier for medical devices to enhance biocompatibility and reduce bacterial adhesion.
Industry: Utilized in the formulation of high-performance coatings and adhesives that require resistance to harsh environmental conditions.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is primarily related to its hydrophobic and chemical stability properties. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic surfaces or molecules. This interaction can modify the surface properties of materials, making them more resistant to water and other polar solvents. Additionally, the carbamate group can form hydrogen bonds with other molecules, influencing the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can be compared with other fluorinated carbamates:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group. Used in polymerization reactions.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group, used in surface modification and as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
Properties
Molecular Formula |
C15H10F13NO2 |
---|---|
Molecular Weight |
483.22 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10F13NO2/c16-10(17,6-7-31-9(30)29-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6-7H2,(H,29,30) |
InChI Key |
IUBGAGRBBUHFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.